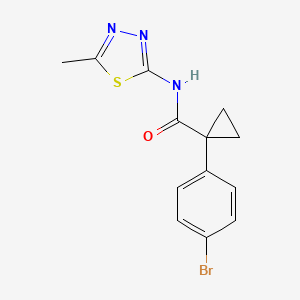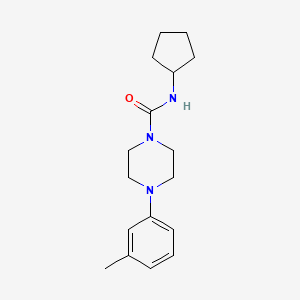![molecular formula C13H18N2O B7519404 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Scientific Research Applications
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in various fields. In medicine, this compound has been found to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have herbicidal properties, and it has been studied for its potential use as a pesticide. In industry, this compound has been studied for its potential use in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea reduces inflammation and pain.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea in lab experiments include its high potency, selectivity, and relatively low toxicity. However, this compound has some limitations, including its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea. One direction is to study the potential use of this compound in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the mechanisms underlying the antitumor and anti-inflammatory effects of this compound. Furthermore, the development of more stable and water-soluble analogs of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea could improve its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea has been achieved using different methods. One of the most common methods is the reaction of 3-cyclopropyl-1-methylurea with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea as a white crystalline solid.
properties
IUPAC Name |
3-cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-5-11(6-4-10)9-15(2)13(16)14-12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSISQYJLDRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Azepan-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B7519321.png)

![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)